molecular formula C18H38 B021933 3-Methylheptadecane CAS No. 6418-44-6

3-Methylheptadecane

Cat. No. B021933
CAS RN: 6418-44-6
M. Wt: 254.5 g/mol
InChI Key: HPDKJRSKBCPMIY-UHFFFAOYSA-N
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Patent
US05365691

Procedure details

2 g (7.46 mmol) of 3-methyl-heptadecan-2-one (Compound No. 3 of Table 1) are introduced into 10 ml of diethylene glycol, and the mixture is treated with 1.11 g (22.4 mmol) of hydrazine hydrate and 1.2 g (29.85 mmol) of sodium hydroxide. The mixture is stirred for twenty hours at 200° C. When the mixture has cooled to room temperature, it is treated with 100 ml of water, acidified with hydrochloric acid, with cooling, and extracted three times using cyclohexane. The combined organic extracts are washed twice with a little water, dried over sodium sulphate and concentrated. Separation by column chromatography using cyclohexane as the eluent gave 1.0 g (53% of theory) of 3-methylheptadecane.
Name
3-methyl-heptadecan-2-one
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])[C:3](=O)[CH3:4].O.NN.[OH-].[Na+].Cl>O.C(O)COCCO>[CH3:1][CH:2]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])[CH2:3][CH3:4] |f:1.2,3.4|

Inputs

Step One
Name
3-methyl-heptadecan-2-one
Quantity
2 g
Type
reactant
Smiles
CC(C(C)=O)CCCCCCCCCCCCCC
Name
Quantity
10 mL
Type
solvent
Smiles
C(COCCO)O
Step Two
Name
Quantity
1.11 g
Type
reactant
Smiles
O.NN
Name
Quantity
1.2 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for twenty hours at 200° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
When the mixture has cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
EXTRACTION
Type
EXTRACTION
Details
extracted three times
WASH
Type
WASH
Details
The combined organic extracts are washed twice with a little water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Separation by column chromatography

Outcomes

Product
Name
Type
product
Smiles
CC(CC)CCCCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 52.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.